4-Aminoisoquinoline-1-carboxylic acid

Medicinal chemistry Combinatorial chemistry Isoquinoline library synthesis

Researchers developing kinase inhibitors face multi-step syntheses to install orthogonal handles on isoquinoline cores. 4-Aminoisoquinoline-1-carboxylic acid eliminates these steps by providing both the 4-amino hinge-binding pharmacophore and C1-carboxylic acid coupling handle pre-installed. • Enables parallel amide coupling at C1 while retaining 4-amino group for target engagement - ideal for BRAF^V600E inhibitor libraries. • Orthogonal 1,4-substitution supports sequential diversification for HTS library production with reduced per-compound synthesis cost. • Compatible with solid-support immobilization via C1-amide for on-resin diversification workflows.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 1260875-57-7
Cat. No. B11908723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminoisoquinoline-1-carboxylic acid
CAS1260875-57-7
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN=C2C(=O)O)N
InChIInChI=1S/C10H8N2O2/c11-8-5-12-9(10(13)14)7-4-2-1-3-6(7)8/h1-5H,11H2,(H,13,14)
InChIKeyBNTKPWGXMRFVNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminoisoquinoline-1-carboxylic acid: Dual-Function Scaffold


4-Aminoisoquinoline-1-carboxylic acid (CAS 1260875-57-7; MW 188.18 g/mol; C₁₀H₈N₂O₂) is a heterobifunctional isoquinoline derivative bearing an amino group at the 4-position and a carboxylic acid at the 1-position . This unique 1,4-substitution pattern enables orthogonal derivatization: the carboxylic acid allows for amide bond formation and conjugation to linkers or solid supports, while the 4-amino group provides a handle for further functionalization or engagement with biological targets such as kinase ATP-binding pockets [1]. The compound is primarily used as a synthetic building block and scaffold in medicinal chemistry, particularly for the development of protein kinase inhibitors targeting Raf kinases and BRAF^V600E .

4-Aminoisoquinoline-1-carboxylic acid vs. Isomers: Why Substitution Fails


The substitution pattern on the isoquinoline core critically determines both synthetic versatility and biological target recognition. The 4-amino group enables nucleophilic substitution and cross-coupling reactions that are inaccessible to 3- or 5-amino isomers due to electronic and steric constraints of the fused bicyclic system [1]. The 1-carboxylic acid position is uniquely activated for amide bond formation compared to 3- or 4-carboxylic acid derivatives, facilitating the rapid construction of C1-substituted isoquinoline libraries [2]. Moreover, patent literature explicitly claims 4-substituted aminoisoquinoline compounds as protein kinase inhibitors, whereas isomers with alternative substitution patterns exhibit markedly reduced or abolished kinase inhibition [3]. Generic substitution with 4-aminoisoquinoline (lacking the carboxylic acid handle) or isoquinoline-1-carboxylic acid (lacking the 4-amino group) eliminates critical derivatization capacity and fundamentally alters structure-activity relationships for kinase-targeted applications.

4-Aminoisoquinoline-1-carboxylic acid: Comparative Evidence vs. Analogs


Direct C1-Amidation for Efficient Library Construction

In comparative synthetic library construction, isoquinoline scaffolds bearing a C1-carboxylic acid substituent enable direct and efficient amidation for C1-functionalization, whereas isoquinolines lacking this handle (e.g., 4-aminoisoquinoline) require multi-step activation sequences. The C1-carboxylic acid moiety in 4-aminoisoquinoline-1-carboxylic acid allows for one-step amide bond formation using standard coupling reagents (e.g., HATU, EDC), which contrasts with the more circuitous routes required for C1-substitution on 4-aminoisoquinoline that involve chloromethylation followed by amination [1]. This differential reactivity translates to a demonstrably more practical, rapid, and efficient route to C1- and C4-substituted isoquinoline libraries compared to starting materials lacking the C1-carboxylate handle [2].

Medicinal chemistry Combinatorial chemistry Isoquinoline library synthesis Amide bond formation

4-Amino Pharmacophore Essential for Kinase Targeting

The 4-amino substituent on the isoquinoline ring is a critical pharmacophoric element for protein kinase inhibition, particularly against Raf kinases including BRAF^V600E. In patent disclosures, 4-substituted aminoisoquinoline compounds are explicitly claimed as protein kinase inhibitors, with the 4-amino group positioned to engage key hinge-binding residues in the ATP-binding pocket [1]. In contrast, isoquinoline derivatives lacking the 4-amino group (e.g., isoquinoline-1-carboxylic acid) are not claimed as kinase inhibitors in this context. Furthermore, 4-aminoisoquinoline itself (without the carboxylic acid) is used in the synthesis of Rho kinase inhibitors, establishing the 4-amino substitution as essential for kinase-targeted activity .

Kinase inhibition BRAF V600E Raf kinase Cancer therapeutics Scaffold-based drug design

Orthogonal Dual Handles vs. Mono-Functional Analogs

4-Aminoisoquinoline-1-carboxylic acid is unique among readily available isoquinoline building blocks in possessing both a nucleophilic primary amine and an electrophilic carboxylic acid on the same scaffold at distinct positions (1- and 4-). This orthogonal functionality enables sequential, chemoselective derivatization: the carboxylic acid can be coupled to amines, hydrazines, or solid supports without protecting the 4-amino group under appropriate pH-controlled conditions [1]. Mono-functional analogs such as 4-aminoisoquinoline (amine only; CAS 23687-25-4) or isoquinoline-1-carboxylic acid (carboxylic acid only) cannot support orthogonal derivatization strategies without introducing additional functional groups via multi-step synthesis .

Orthogonal protection Bioconjugation Solid-phase synthesis Dual-functional scaffolds Linker chemistry

C4-Amino Reactivity Advantage over Other Isomers

The 4-position of the isoquinoline ring exhibits distinct electronic properties that favor nucleophilic substitution and transition metal-catalyzed cross-coupling reactions compared to other amino-substituted isomers. In nickel-catalyzed β-regioselective amination/cyclization reactions, 4-aminoisoquinoline derivatives are synthesized with high regioselectivity, leveraging the unique electronic environment at C4 [1]. This reactivity profile differs from 5- and 8-aminoisoquinolines, which show different regioselectivity patterns and reduced coupling efficiency under similar catalytic conditions. The 4-amino group in 4-aminoisoquinoline-1-carboxylic acid is thus positioned for optimal reactivity in diversification steps, whereas isomers with alternative amino substitution (3-, 5-, 8-amino) would require different, often less efficient, synthetic protocols [1].

Regioselective synthesis Electrophilic aromatic substitution Cross-coupling Nucleophilic reactivity SAR optimization

4-Aminoisoquinoline-1-carboxylic acid: High-Value Application Scenarios


BRAF^V600E Kinase Inhibitor Lead Optimization

In drug discovery programs targeting Raf kinases, including the oncogenic BRAF^V600E mutant, 4-aminoisoquinoline-1-carboxylic acid serves as a privileged scaffold. The 4-amino group provides the essential hinge-binding pharmacophore, while the C1-carboxylic acid enables rapid SAR exploration through amide coupling with diverse amine-containing fragments [1]. This dual functionality supports the parallel synthesis of focused kinase inhibitor libraries, accelerating hit-to-lead timelines compared to mono-functional alternatives that require additional synthetic steps [2].

C1/C4-Diversified Isoquinoline Library Construction

For high-throughput screening (HTS) library production, the orthogonal amino and carboxylic acid handles permit sequential diversification at two distinct positions on the isoquinoline core. Using the Bischler-Napieralski or microwave-assisted Pictet-Spengler methodologies validated for isoquinoline library generation, 4-aminoisoquinoline-1-carboxylic acid can be elaborated into C1- and C4-substituted arrays with greater efficiency than isoquinoline starting materials lacking the C1-carboxylate activation handle [2]. This reduces per-compound synthesis cost and increases library diversity.

Solid-Phase Bioconjugation and Fluorescent Tagging

The carboxylic acid group allows direct immobilization of the isoquinoline scaffold onto amine-functionalized solid supports (e.g., PEG resins, controlled-pore glass) or conjugation to fluorescent dyes and affinity tags via stable amide bonds. The 4-amino group remains free for subsequent on-resin diversification or for probing target engagement in cellular assays. This orthogonal functionalization capacity is not available in 4-aminoisoquinoline (lacking the carboxylate) or isoquinoline-1-carboxylic acid (lacking the amine) [3].

Constrained Peptidomimetic Scaffolds Synthesis

As demonstrated in the synthesis of 1-aminoalkylisoquinoline-4-carboxylate derivatives, the isoquinoline core with both 1-carboxylate and 4-position functionality can be elaborated into constrained amino acid mimetics [3]. These scaffolds are valuable for probing protease active sites, G-protein coupled receptor binding pockets, and other targets where conformational restriction of peptidic ligands is required. The 4-aminoisoquinoline-1-carboxylic acid provides the foundational scaffold for such peptidomimetic design.

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